molecular formula C10H18O3 B12536523 Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate CAS No. 652980-25-1

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate

Cat. No.: B12536523
CAS No.: 652980-25-1
M. Wt: 186.25 g/mol
InChI Key: UTSHPRHFOZZPRD-SECBINFHSA-N
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Description

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate can be achieved through several methods. One common approach involves the stereoselective reduction of a β,δ-diketo ester using diketoreductase enzymes. This method offers high stereoselectivity and efficiency . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate include other β-keto esters and hydroxy esters. Examples include ethyl 3-hydroxy-3-methylbutanoate and ethyl 3-hydroxy-3-phenylpropanoate .

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both a hydroxy group and a methylidene group. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

652980-25-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate

InChI

InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3/t9-/m1/s1

InChI Key

UTSHPRHFOZZPRD-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C(=C)[C@@H](CC(C)C)O

Canonical SMILES

CCOC(=O)C(=C)C(CC(C)C)O

Origin of Product

United States

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